1,2-DICHLOROPROPENE

Beschreibung

Historical Context of Research on 1,2-Dichloropropene

Historically, this compound gained attention as a component within complex mixtures used for soil fumigation. It was identified as a constituent in formulations such as "D-D" and "Telone", which were widely used to control nematodes in agriculture. inchem.orgwho.int In these mixtures, this compound was typically a secondary component alongside the primary active ingredients, 1,3-dichloropropene (B49464) and 1,2-dichloropropane (B32752). inchem.org

Another significant area of historical research involves the production of allyl chloride. Early methods for synthesizing allyl chloride involved the high-temperature pyrolysis (thermal decomposition) of 1,2-dichloropropane. google.comgoogleapis.com This dehydrochlorination process yielded a product mix that included not only the desired allyl chloride but also its isomers, including 1-chloropropene and this compound, making the study of its formation and separation relevant. google.com Research from the 1970s investigated the kinetics and mechanisms of this gas-phase pyrolysis, detailing how 1,2-dichloropropane breaks down to form various monochloropropenes, including this compound's precursors. rsc.orgrsc.org

Contemporary Significance in Chemical and Environmental Sciences

In modern chemical science, this compound continues to be relevant as a chemical intermediate and a subject of synthetic methodology research. ontosight.ai For instance, the dehydrochlorination of 1,2-dichloropropane to produce valuable chemicals like allyl chloride remains a topic of study, with research exploring various catalysts and conditions to improve yield and selectivity, thereby influencing the formation of byproducts like this compound. researchgate.netacs.org

From an environmental science perspective, this compound is studied as a groundwater and soil contaminant. Its presence in the environment is often linked to the historical agricultural use of fumigant mixtures. carexcanada.ca Because of its persistence, research focuses on its environmental fate, transport mechanisms, and degradation pathways. ontosight.aicarexcanada.ca Understanding how it moves through soil and water and how it breaks down is crucial for assessing its environmental impact and developing remediation strategies.

Isomeric Considerations and Structural Research Relevance

A key aspect of this compound research is the consideration of its geometric isomers: cis-1,2-dichloropropene and trans-1,2-dichloropropene. vaia.com These isomers have the same chemical formula and connectivity but differ in the spatial arrangement of the chlorine atoms across the carbon-carbon double bond. libretexts.org This structural difference, known as cis-trans isomerism, imparts distinct physical and chemical properties to each isomer. vaia.com

The cis-isomer has both chlorine atoms on the same side of the double bond, resulting in an asymmetrical molecule with a net dipole moment, making it polar. vaia.com In contrast, the trans-isomer has the chlorine atoms on opposite sides, leading to a more symmetrical structure that is nonpolar. vaia.com This difference in polarity affects properties such as boiling point, vapor pressure, and solubility, which in turn influences their behavior in chemical reactions and their fate in the environment. The distinct structures are fundamental to research in fields like stereochemistry and environmental science, where molecular shape and polarity dictate reactivity and interactions with other molecules and environmental matrices. vaia.com

Research Data Tables

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃H₄Cl₂ | ontosight.ai |

| CAS Registry Number | 563-54-2 (for the mixture) | cdc.gov |

| CAS Registry Number (cis-isomer) | 6923-20-2 | chemeo.com |

| CAS Registry Number (trans-isomer) | 7069-42-3 | |

| Molecular Weight | 110.97 g/mol | |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Chloroform-like | ontosight.ai |

| Boiling Point (mixture) | 75 °C | rsc.org |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Reference | Source |

|---|---|---|

| ¹H NMR | Available | who.int |

| ¹³C NMR | Available | who.int |

| Mass Spectrometry (MS) | Available | who.int |

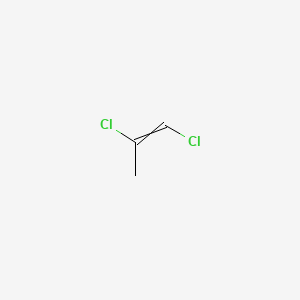

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c1-3(5)2-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKPKFIWDXDAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060337 | |

| Record name | 1,2-Dichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | 1,2-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

75 °C | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2,700 mg/l @ 25 °C. | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.83 (air= 1) | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

90.8 [mmHg], 90.8 mm Hg @ 20 °C | |

| Record name | 1,2-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

563-54-2 | |

| Record name | 1-Propene, 1,2-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of 1,2 Dichloropropene

Industrial Synthesis Pathways

The industrial production of 1,2-dichloropropene is largely linked to the manufacturing of other high-volume chemicals. It is not typically produced as a primary product but rather arises as a component of a mixture of chlorinated hydrocarbons.

By-product Formation in Propylene (B89431) Oxide Synthesis via Chlorohydrin Reaction

A major industrial route that yields this compound is the chlorohydrin process for propylene oxide production. e-palli.comuu.nl In this process, propylene and chlorine are reacted in the presence of a large excess of water. e-palli.com The primary reaction sequence involves the formation of propylene chlorohydrin isomers. uu.nl However, a notable side reaction is the direct chlorination of propylene in the gas phase, which leads to the formation of 1,2-dichloropropane (B32752). uu.nl

This 1,2-dichloropropane, along with other chlorinated by-products, is carried through the process. uu.nl Subsequent steps, such as dehydrochlorination using a base like calcium hydroxide (B78521) or sodium hydroxide to produce propylene oxide, can also affect these by-products. uu.nllcms.cz The crude propylene oxide stream is then purified by distillation to remove water and the chlorinated hydrocarbons, including 1,2-dichloropropane. uu.nl This purification step isolates a mixture of chlorinated compounds, of which 1,2-dichloropropane can constitute a significant fraction, sometimes up to 10%. uu.nl The dehydrochlorination of 1,2-dichloropropane can lead to the formation of chloropropenes, including this compound. chemcess.com

Table 1: By-products in Propylene Oxide Synthesis (Chlorohydrin Process)

| By-product | Formation Pathway |

|---|---|

| 1,2-Dichloropropane | Gas-phase reaction of propene with chlorine. uu.nl |

| Dichloropropanols | Formed from allyl chloride, another gas-phase by-product. uu.nl |

Synthesis from Propene and Chlorine in the Presence of Catalysts

The direct, high-temperature chlorination of propene is another route where this compound can be formed. inchem.org This process is primarily aimed at producing allyl chloride. inchem.orgwho.int To suppress the formation of 1,2-dichloropropane, the reaction temperature must be kept high, typically above 200°C, with optimal yields of allyl chloride achieved at peak temperatures of 500–510°C. chemcess.com Below these temperatures, the addition reaction to form 1,2-dichloropropane becomes more favorable. chemcess.com

Catalysts can also be employed to direct the reaction between propene and chlorine. For instance, the use of an iron oxide catalyst can lead to the production of 1,2-dichloropropane. tpsgc-pwgsc.gc.ca Some processes have explored the use of copper-based catalysts. In one experimental setup, a solution containing copper(II) chloride, copper(I) chloride, and sodium chloride was heated with propylene under pressure at 150°C, resulting in the formation of 1,2-dichloropropane among other products. chemicalbook.com

Laboratory-Scale Synthesis Techniques

On a laboratory scale, this compound can be synthesized through various dehydrohalogenation reactions. One common method involves the dehydrohalogenation of 1,2,3-trichloropropane (B165214). google.com This reaction can be carried out in either the vapor or liquid phase and may be facilitated by catalysts such as iron(III) chloride (FeCl₃), chromium(III) oxide (Cr₂O₃), or activated carbon. google.com Liquid-phase dehydrochlorination can also be achieved by reacting 1,2,3-trichloropropane with aqueous caustic solutions. google.com

Another laboratory preparation involves the dehydrohalogenation of 1,2-dichloropropane. This reaction, when carried out with potassium hydroxide, can produce a mixture of cis- and trans-isomers of 2-chloropropene, indicating that the elimination pathway can be controlled by reaction conditions. qiboch.com The pyrolysis of 1,2-dichloropropane has also been studied, leading to various monochloropropenes and other by-products. researchgate.net

Reaction Mechanisms of this compound Formation and Derivatization

The formation and subsequent reactions of this compound are governed by fundamental principles of organic reaction mechanisms, including halogenation and stereochemical control.

Halogenation Reactions

The formation of the precursor 1,2-dichloropropane from propene proceeds via an electrophilic addition mechanism. The chlorine molecule (Cl₂) acts as an electrophile, adding across the double bond of propene to form a cyclic chloronium ion intermediate. This intermediate is then attacked by a chloride ion, leading to the formation of 1,2-dichloropropane.

The subsequent dehydrohalogenation of 1,2-dichloropropane to form chloropropenes, including this compound, is typically an elimination reaction. Depending on the reaction conditions (e.g., base strength, solvent), this can proceed through either an E1 or E2 mechanism.

Further halogenation of this compound can occur, leading to more highly chlorinated propanes or propenes. For example, selective chlorination or bromination is a key step in a process to separate cis-1,3-dichloropropene (B155052) from still-bottoms containing a mixture of chlorinated compounds, including propylene dichloride (1,2-dichloropropane). google.com

Stereochemical Aspects in Synthesis

The synthesis and reactions involving this compound can exhibit stereochemical features. This compound itself exists as two geometric isomers: (Z)-1,2-dichloropropene and (E)-1,2-dichloropropene, also referred to as cis and trans isomers, respectively. vaia.com

The precursor, 1,2-dichloropropane, is a chiral molecule because its second carbon atom is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a chloromethyl group. quora.comnist.gov Therefore, it exists as a pair of enantiomers, (R)-1,2-dichloropropane and (S)-1,2-dichloropropane.

The stereochemistry of the starting 1,2-dichloropropane can influence the stereochemical outcome of subsequent elimination reactions. For example, the dehydrohalogenation of 1,2-dichloropropane to produce chloropropenes can yield different ratios of cis and trans isomers depending on the reaction conditions and the stereochemistry of the starting material. qiboch.com The cis-isomer of this compound is a polar molecule due to its asymmetrical geometry, while the trans-isomer is considered nonpolar due to molecular symmetry. vaia.com This difference in polarity can influence their physical properties and reactivity.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,1-Dichloropropene (B165177) |

| 1,2,3-Trichloropropane |

| 1,2-Dichloropropane |

| This compound |

| 1,3-Dichloropropene (B49464) |

| 2-Chloropropene |

| Allyl chloride |

| Benzene |

| Calcium chloride |

| Calcium hydroxide |

| Carbon |

| Chlorine |

| Chromium(III) oxide |

| Copper(I) chloride |

| Copper(II) chloride |

| Iron(III) chloride |

| Iron oxide |

| Potassium hydroxide |

| Propene |

| Propylene |

| Propylene chlorohydrin |

| Propylene oxide |

| Sodium chloride |

| Sodium hydroxide |

Production of this compound as a Chemical Intermediate

Role in Tetrachloroethene Synthesis

This compound, typically as part of a mixed chlorinated hydrocarbon stream, can be used in the production of tetrachloroethene (also known as perchloroethylene). iarc.frpcc.eucarexcanada.ca The primary industrial method for this conversion is chlorinolysis. google.com This high-temperature process involves reacting chlorinated hydrocarbons with excess chlorine, leading to the cleavage of carbon-carbon bonds and the formation of more highly chlorinated, smaller molecules. google.com

A waste hydrocarbon stream, which can include various dichloropropene isomers and 1,2-dichloropropane, is fed into a high-temperature reactor with chlorine to produce tetrachloroethene and carbon tetrachloride. google.com For example, a patent for a chlorinolysis process describes feeding a waste stream containing 1,2-dichloropropane and cis- and trans-1,3-dichloropropene into a reactor to produce these compounds. google.com While this example specifies the 1,3-isomer, it is indicative of how mixed streams containing C3 chlorinated byproducts, including this compound, are utilized as feedstock. The primary use of 1,2-dichloropropane is as a chemical intermediate in the production of tetrachloroethene and other chlorinated chemicals. tpsgc-pwgsc.gc.cawikipedia.orgnih.govpublisso.de

Table 1: Research Findings on Feedstock for Tetrachloroethene Synthesis

| Feedstock Component | Process | Key Finding | Source |

|---|---|---|---|

| Mixed Chlorinated Hydrocarbons | Chlorinolysis | Waste streams containing 1,2-dichloropropane and 1,3-dichloropropene are fed into a reactor to produce tetrachloroethene and carbon tetrachloride. | google.com |

Role in Carbon Tetrachloride Production

Similar to its role in tetrachloroethene synthesis, this compound can be a component of the raw material feed for producing carbon tetrachloride via chlorinolysis. iarc.frpcc.eu The chlorinolysis process is designed to convert various chlorinated alkanes and alkenes into carbon tetrachloride and tetrachloroethene. google.com By controlling reaction conditions such as temperature and pressure, manufacturers can influence the ratio of the desired end products. google.com

Patented processes detail methods for producing carbon tetrachloride where the feedstock includes C1-C3 chlorinated compounds. google.com A waste stream containing 1,2-dichloropropane and dichloropropene isomers serves as a source of carbon and chlorine for the synthesis. google.com The high-temperature reaction with chlorine gas breaks down these larger molecules into single-carbon units, which are subsequently chlorinated to form carbon tetrachloride. google.com The vast majority of industrially produced 1,2-dichloropropane is used on-site as a chemical intermediate for making carbon tetrachloride and other chlorinated products. pcc.eutpsgc-pwgsc.gc.ca

Table 2: Research Findings on Feedstock for Carbon Tetrachloride Synthesis

| Feedstock Component | Process | Key Finding | Source |

|---|---|---|---|

| Mixed Chlorinated Hydrocarbons | Chlorinolysis | A process for producing carbon tetrachloride can use a feedstock of propylene, chlorine, and a waste hydrocarbon stream containing 1,2-dichloropropane and 1,3-dichloropropene. | google.com |

Role in Other Chlorinated Organic Compound Synthesis

Beyond the production of tetrachloroethene and carbon tetrachloride, this compound is found in formulations of some industrial and agricultural products. nih.gov Its presence in these products indicates its role as a component in the synthesis or formulation of complex chemical mixtures.

A notable example is its inclusion in soil fumigants. The product Telone II, which primarily contains cis- and trans-1,3-dichloropropene, also includes approximately 2.5% this compound. nih.gov In this context, it is part of a mixture used to control nematodes in soil. nih.gov Furthermore, 1,2-dichloropropane, which is chemically related to this compound, is used as an intermediate in the production of various other chemicals, including those for photographic film manufacture and paper coating. tpsgc-pwgsc.gc.cacdc.gov The dehydrochlorination of 1,2-dichloropropane can yield mixtures of chloropropenes, highlighting the synthetic relationship between these compounds. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1,1,3-tetrachloropropane |

| 1,1,3-trichloropropene |

| This compound |

| 1,2-Dichloropropane |

| 1,3-dichloropropene |

| 2,3-dichloropropene |

| 3,3,3-trichloropropene |

| Acetone (B3395972) |

| Allyl chloride |

| Benzene |

| Carbon tetrachloride |

| Chlorine |

| Chloroform |

| cis-1,3-dichloropropene |

| Epichlorohydrin |

| Ethylene |

| Perchloroethylene |

| Propylene |

| Propylene oxide |

| Tetrachloroethene |

| Toluene |

| trans-1,3-dichloropropene |

| Tributyl phosphate |

Analytical Chemistry of 1,2 Dichloropropene

Advanced Chromatographic Methods for Detection and Quantification

Chromatographic techniques are the cornerstone for the analysis of 1,2-dichloropropene, offering high resolution and sensitivity. Gas chromatography (GC) and its combination with mass spectrometry (GC/MS) are the most widely employed methods.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile organic compounds like this compound from a mixture. In GC, a gaseous mobile phase carries the sample through a stationary phase within a column. The separation is based on the differential partitioning of the compounds between the two phases.

For the analysis of dichloropropenes, capillary columns are frequently used due to their high separation efficiency. epa.govglsciences.eu A common setup involves a fused silica (B1680970) capillary column with a specific liquid phase, such as DB-VRX, which is a diphenyl-dimethylpolysiloxane blend. epa.gov The selection of the detector is critical for achieving the desired sensitivity and selectivity. Common detectors used for this compound analysis include:

Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds, making it suitable for detecting dichloropropenes at low concentrations. inchem.org

Flame Ionization Detector (FID): FID is a general-purpose detector that responds to most organic compounds. inchem.org

Photoionization Detector (PID): PID is another selective detector that is sensitive to compounds that can be ionized by UV light.

Electrolytic Conductivity Detector (ELCD): This detector is selective for halogen-containing compounds. nih.gov

The choice of detector often depends on the specific requirements of the analysis, including the expected concentration range and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC/MS)

The coupling of gas chromatography with mass spectrometry provides a highly specific and sensitive analytical method. epa.govcdc.gov While GC separates the components of a mixture, the mass spectrometer fragments the individual compounds into ions and separates them based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint," allowing for definitive identification.

GC/MS is the confirmatory method of choice for the analysis of this compound. inchem.org The use of selected ion monitoring (SIM) mode in GC/MS can significantly enhance sensitivity by focusing on specific ions characteristic of the target analyte. epa.gov EPA Method 524.2, for instance, utilizes GC/MS for the determination of this compound in water. cdc.gov

Sample Preparation Techniques for Various Matrices

Effective sample preparation is essential to isolate and concentrate this compound from complex matrices like water, soil, and air before instrumental analysis. The choice of extraction technique depends on the physical and chemical properties of the sample.

Purge and Trap Extraction

Purge and trap is a widely used and established EPA methodology for the extraction of volatile organic compounds (VOCs), including this compound, from water and soil samples. epa.govcdc.govepa.gov This dynamic headspace technique involves bubbling an inert gas (purging) through the sample, which strips the volatile compounds from the matrix. These volatilized compounds are then carried by the gas stream onto a sorbent trap, where they are concentrated. glsciences.eu After the purging process, the trap is rapidly heated, and the desorbed analytes are backflushed with the carrier gas directly into the gas chromatograph for analysis. epa.gov

For low-level analysis in soil (e.g., 0.20-200 µg/kg), a slurry of soil and water is heated and purged. epa.gov For higher concentrations, the soil is first extracted with a solvent like methanol, and an aliquot of the extract is then diluted with water and subjected to the purge and trap process. epa.gov This technique is advantageous due to its automation, which leads to high-precision results by minimizing human error. glsciences.eu

Steam and Vacuum Distillation for Residue Analysis

Steam distillation and vacuum distillation are other effective techniques for the extraction and concentration of this compound residues from soil and water samples. nih.govwur.nl

Steam distillation involves passing steam through the sample, which causes the volatile and semi-volatile compounds to vaporize. wur.nl The resulting vapor mixture is then condensed and collected. For the analysis of dichloropropenes in crops and soil, steam distillation is often combined with solvent extraction and a clean-up step before GC analysis. inchem.org

Vacuum distillation is particularly useful for analyzing residues in complex matrices like fish tissue. inchem.org This method involves distilling the volatile compounds from the sample under reduced pressure, which lowers the boiling points of the compounds and minimizes thermal degradation. researchgate.net A combined steam and vacuum distillation method has been described for determining soil fumigant residues, where the active substances are concentrated and then analyzed by GC. nih.gov This method demonstrated a recovery rate of 84% for dichloropropene. nih.gov

Detection Limits and Recovery Rates in Environmental Samples

The performance of an analytical method is characterized by its detection limits and recovery rates, which are crucial for ensuring the reliability of environmental monitoring data.

Detection Limits

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise. For this compound, detection limits vary depending on the analytical method and the sample matrix.

In water, EPA Method 524.2, which uses purge and trap GC/MS, reports a detection limit of 0.02 ppb. cdc.gov Other methods for related dichloropropene isomers in water have detection limits ranging from 0.02 to 10 ppb. cdc.gov

For soil, a method utilizing purge and trap GC/MS has a validated limit of quantitation (LOQ), which is typically higher than the LOD, of 0.200 µg/kg. epa.gov

Recovery Rates

Recovery is a measure of the efficiency of an analytical method in extracting an analyte from a sample matrix. It is expressed as the percentage of the known amount of a spiked analyte that is recovered during the analysis.

For this compound in water using EPA Method 524.2, the percent recovery is reported to be 98%. cdc.gov

In a study using combined steam and vacuum distillation for dichloropropene in soil and water, the recovery rate was 84%. nih.gov

For other dichloropropene isomers, recovery rates in water have been reported to be in the range of 78–110%. cdc.gov In a validation study for the analysis of 1,2-dichloropropane (B32752) in water, recovery values from fortified samples averaged 103%. epa.gov

The following table summarizes the detection limits and recovery rates for this compound and related compounds using various analytical methods and matrices.

| Compound | Matrix | Analytical Method | Detection Limit | Recovery Rate (%) | Reference |

| This compound | Water | EPA Method 524.2 (Purge and Trap GC/MS) | 0.02 ppb | 98 | cdc.gov |

| Dichloropropene | Soil & Water | Combined Steam & Vacuum Distillation GC | Not Specified | 84 | nih.gov |

| 1,3-Dichloropropene (B49464) Isomers | Water | Various (e.g., Purge and Trap GC/MS) | 0.02–10 ppb | 78–110 | cdc.gov |

| 1,2-Dichloropropane | Water | Method Validation | Not Specified | 103 (average) | epa.gov |

| 1,3-Dichloropropene & 1,2-Dichloropropane | Crops & Soil | Steam Distillation & GC | 0.01 mg/kg (1,3-DCP) 0.1 mg/kg (1,2-DCP) | Not Specified | inchem.org |

These data highlight the effectiveness of current analytical methodologies in detecting and quantifying this compound at environmentally relevant concentrations with high accuracy and precision.

Analytical Method Validation and Standardization

The validation and standardization of analytical methods are critical for ensuring the reliability, comparability, and accuracy of data for this compound. Validation is the process of confirming that a specific analytical procedure is suitable for its intended purpose, while standardization involves the use of established protocols and certified reference materials to ensure consistency and traceability of measurements. For volatile organic compounds (VOCs) like this compound, these processes are typically governed by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Detailed Research Findings

Research and regulatory documentation indicate that a limited number of standardized methods are specified for this compound compared to its isomer, 1,3-Dichloropropene. The primary method identified for the analysis of this compound in environmental samples is EPA Method 524.2. cdc.gov

EPA Method 524.2: This method is designed for the determination of purgeable organic compounds in drinking water and raw water sources. It employs purge and trap gas chromatography/mass spectrometry (GC/MS). cdc.govsrainstruments.com For this compound, this method has demonstrated specific performance characteristics. The validation process for such a method typically assesses several key parameters to ensure the data is of high quality. These parameters include linearity, accuracy, precision, and the limits of detection and quantitation.

Accuracy and Recovery : Accuracy is often evaluated through recovery studies, where a sample is spiked with a known quantity of the analyte. For this compound, EPA Method 524.2 has shown a high percent recovery of 98%. cdc.gov In a broader context of analyzing soil fumigants, a method involving combined steam and vacuum distillation followed by gas chromatographic analysis reported a recovery rate of 84% for dichloropropene. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with stated accuracy and precision. EPA Method 524.2 specifies a sample detection limit of 0.02 ppb (parts per billion) for this compound in water. cdc.gov Other methods designed for related compounds, such as DowElanco's Method GRM 94.11 for water analysis, have a stated LOQ of 0.05 ng/mL. epa.gov

Linearity : Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a calibration curve with a high coefficient of determination (r²). For VOC analysis using methods like EPA 8260C, a common acceptance criterion for the relative standard deviation (%RSD) of response factors is less than 20%, ensuring linearity over the calibrated range. antec.de For EPA Method 624, the %RSD of the response factor must be <35%. thermofisher.com

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (%RSD).

The table below summarizes the validated performance parameters for the analysis of this compound using the established EPA method.

| Parameter | Method | Matrix | Value | Reference |

| Analyte | This compound | |||

| Percent Recovery | EPA 524.2 | Water | 98% | cdc.gov |

| Detection Limit | EPA 524.2 | Water | 0.02 ppb | cdc.gov |

Standardization and Quality Control

Standardization relies on the use of reference materials and adherence to quality control (QC) protocols. The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) for many organic compounds to ensure the accuracy and traceability of measurements. nist.gov For instance, SRM 3009 is a solution of 1,2-Dichloropropane in methanol, certified using methods like GC with flame ionization detection (GC/FID) and GC/MS. nist.gov While this specific SRM is for a related compound, it exemplifies the type of certified material essential for calibrating instrumentation and validating methods for VOCs.

Quality control procedures are integral to standardized methods. These include the regular analysis of:

Method Blanks : To check for contamination in the laboratory. epa.gov

Laboratory Control Samples (LCS) : To monitor the performance of the entire analytical system. epa.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD) : To evaluate the effect of the sample matrix on the analytical method. epa.gov

The table below outlines typical validation and quality control criteria for the analysis of volatile organic compounds by GC/MS, which are applicable to this compound.

| Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (Calibration Curve) | r² ≥ 0.995 or %RSD < 20-35% | Ensures proportional response across a range of concentrations. epa.govantec.dethermofisher.com |

| Accuracy (LCS Recovery) | Within laboratory-established limits (e.g., 70-130%) | Confirms the accuracy of the measurement against a known standard. epa.gov |

| Precision (Duplicate RPD) | RPD ≤ 20-30% | Measures the repeatability of the method. |

| Method Blank | Below the Limit of Detection (LOD) | Detects any contamination introduced during the analytical process. epa.gov |

| Surrogate Recovery | Within laboratory-established limits (e.g., 70-130%) | Assesses method performance for each individual sample. epa.gov |

Although specific, detailed validation studies for this compound are less common in literature than for other chlorinated hydrocarbons, the established framework for VOC analysis via standardized EPA methods like 524.2 and 8260C provides a robust system for its quantification. cdc.govantec.de The lack of a wide array of standardized methods specifically for this compound suggests that developing and standardizing more methods could be beneficial. cdc.gov

Environmental Transport and Persistence Dynamics of 1,2 Dichloropropene

Volatilization Processes from Aquatic and Terrestrial Environments

The movement of 1,2-Dichloropropene from water and soil into the air, a process known as volatilization, is a significant factor in its environmental distribution. nih.govtaylorfrancis.com This tendency to vaporize is influenced by its physical and chemical properties, primarily its vapor pressure and Henry's Law constant. nih.gov

With a vapor pressure of 90.8 mmHg at 20°C, this compound is considered volatile. nih.gov Its Henry's Law constant, estimated at 4.91 x 10⁻³ atm-cu m/mole, further indicates a readiness to move from water to air. nih.gov Consequently, when released into aquatic environments, volatilization is a key process for its removal from the water column. nih.govnih.gov

The rate of volatilization from water is influenced by environmental conditions. For instance, in a model river, the estimated half-life for volatilization is approximately 3 to 6 hours. nih.govepa.gov In a model lake, where water movement is less, the estimated volatilization half-life extends to about 4 to 10 days. nih.govepa.gov In wastewater treatment plants, the stripping process can lead to the removal of over 99% of this compound from the water. cdc.govcdc.gov

From soil, volatilization is also a primary dissipation pathway, especially from moist soil surfaces. nih.govtaylorfrancis.com Even from dry soil, its vapor pressure suggests that volatilization can occur. nih.gov One study noted that when applied to soil, all but 1% of the this compound dispersed within 10 days, largely through volatilization. cdc.gov

Interactive Data Table: Volatilization Properties of this compound

| Property | Value | Reference |

| Vapor Pressure | 90.8 mmHg at 20°C | nih.gov |

| Henry's Law Constant | 4.91 x 10⁻³ atm-cu m/mole | nih.gov |

| Volatilization Half-Life (Model River) | 3 - 6 hours | nih.govepa.gov |

| Volatilization Half-Life (Model Lake) | 4 - 10 days | nih.govepa.gov |

Sorption and Desorption Dynamics in Soil and Sediment

The interaction of this compound with soil and sediment is largely governed by its sorption and desorption characteristics. A key indicator of this behavior is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The estimated Koc for this compound is 57, which suggests high mobility in soil and low adsorption to suspended solids and sediment in water. nih.gov A measured Koc value in silt loam soil was found to be 47. epa.govcdc.gov

This low sorption potential means that this compound does not bind strongly to soil particles, particularly in soils with low organic carbon content, such as sandy soils. cdc.govcdc.gov While it has been observed to sorb to clay minerals in dry soil, it readily desorbs when the soil becomes moist. cdc.govcdc.gov This limited adsorption to soil and sediment particles enhances its potential for movement within the environment. cdc.gov

Groundwater Transport and Leaching Potential

Due to its high mobility in soil and moderate water solubility, this compound has a significant potential to leach from the soil and contaminate groundwater. nih.govherts.ac.ukwho.int Its persistence in soil, with slow degradation rates, further increases the risk of groundwater contamination. who.int

Once in groundwater, its fate and transport are influenced by the hydrogeological conditions of the aquifer. acs.orgresearchgate.net Studies have shown that this compound can persist in groundwater with an estimated half-life of 6 months to 2 years. cdc.gov Its presence has been detected in groundwater in various locations, often as a result of its past use as a soil fumigant. nih.govepa.gov The compound's movement within an aquifer can be affected by processes such as dispersion and potential microbial degradation under certain redox conditions. acs.orgresearchgate.net For example, degradation has been observed in iron-reducing zones of an aquifer, while it was less apparent in aerobic and nitrate-reducing zones. acs.orgresearchgate.net

Atmospheric Dispersion and Transport Patterns

Once volatilized into the atmosphere, this compound exists primarily in the vapor phase due to its high vapor pressure. nih.gov Its atmospheric dispersion and transport are influenced by its atmospheric lifetime, which is determined by its reaction with photochemically-produced hydroxyl radicals. nih.gov

The estimated atmospheric half-life of this compound is approximately 4 days. nih.gov This relatively slow degradation allows for the potential for atmospheric transport away from its original source. nih.govcdc.gov The reaction with ozone is a much slower degradation pathway, with an estimated half-life of about 49 days. nih.gov While washout by rain is considered a potential removal process due to its water solubility, the extended atmospheric half-life suggests that long-range transport can occur. taylorfrancis.comnih.gov

Occurrence and Distribution in Environmental Compartments

This compound has been detected in both groundwater and drinking water systems, often linked to its historical use as a soil fumigant. who.intapecwater.com In the United States, a nationwide survey of groundwater supplies found this compound in 1.4% of the samples, with a median concentration of around 1 part per billion (ppb) and a maximum detected level of 21 ppb. cdc.gov Another study reported concentrations as high as 51 µg/L in groundwater. who.int

In some instances, contamination of drinking water wells has been observed, particularly in agricultural areas with sandy soils where the chemical was applied. nih.gov For example, potable water samples from homes in Connecticut showed levels ranging from 0.7 to 19.0 µg/L. who.int The World Health Organization has noted its detection in well water at concentrations up to 440 µg/L. who.int The U.S. Environmental Protection Agency (EPA) has set a Maximum Contaminant Level (MCL) for 1,2-Dichloropropane (B32752) in drinking water at 5 ppb. apecwater.com

The presence of this compound in soil and sediment is also documented, typically resulting from direct application or industrial releases. cdc.govcdc.gov In California, soil cores taken from a field recently fumigated with a product containing this compound showed residues up to 12.2 ppb throughout a 24-foot profile. cdc.gov Another study in California found concentrations ranging from 0.2 to 2.2 ppb in soil cores up to 7 meters below the surface. cdc.govnih.gov

Sediment monitoring data from various U.S. locations between 1980 and 1988 showed that 10% of 859 samples had concentrations above 3 ppb, with some exceeding 44 ppb. cdc.govnih.gov More recent data from specific sites have shown a wide range of concentrations, from non-detectable levels to as high as 1,700,000 µg/kg in sediment samples from the EPA Great Lakes National Program. cdc.govnih.gov

Interactive Data Table: Detection of this compound in Environmental Compartments

| Environmental Compartment | Location | Date(s) | Concentration Range | Reference |

| Groundwater | USA (Nationwide Survey) | Mid-1980s | Median: ~1 ppb; Max: 21 ppb | cdc.gov |

| Groundwater | Massachusetts, USA | - | Max: 51 µg/L | who.int |

| Drinking Water | Connecticut, USA | 1990 | 0.7 - 19.0 µg/L | who.int |

| Soil | California, USA (Fumigated Field) | - | Up to 12.2 ppb | cdc.gov |

| Soil | California, USA | - | 0.2 - 2.2 ppb | cdc.govnih.gov |

| Sediment | USA (Various) | 1980-1988 | >3 ppb in 10% of samples | cdc.govnih.gov |

| Sediment | EPA Great Lakes National Program | 2011 | 5 - 1,700,000 µg/kg | nih.gov |

Concentrations in Ambient Air

The general population can be exposed to 1,2-dichloropropane through the inhalation of contaminated ambient air. nih.gov Its presence in the atmosphere is primarily a result of emissions from industrial facilities that produce or use the chemical. cdc.gov Due to its volatility, 1,2-dichloropropane released to soil or water can also enter the atmosphere. tpsgc-pwgsc.gc.cataylorfrancis.com Once in the air, it is expected to exist predominantly as a vapor and can be transported from its source before it degrades. cdc.govnih.gov

Atmospheric degradation occurs through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about four days. nih.govepa.gov This relatively slow degradation allows for its dispersal, leading to its detection in ambient air. taylorfrancis.comepa.gov

Monitoring studies have detected 1,2-dichloropropane in ambient air at various locations, with concentrations generally being low. The highest levels are typically found near point sources or immediately following the application of products containing the chemical. nih.gov

A 2019 nationwide survey in the United States reported a mean ambient air concentration of 0.0025 parts per billion (ppb). cdc.gov Historical data from the U.S. shows a trend of decreasing concentrations over time, with mean levels of 0.051 ppb in 1995, 0.0098 ppb in 2000, 0.0089 ppb in 2005, 0.0048 ppb in 2010, and 0.0023 ppb in 2017. cdc.gov

Studies in other countries have also reported its presence. In Japan, ambient air levels in 13 cities ranged from 0.0065 to 1.4 micrograms per cubic meter (µg/m³). who.int In Germany, average ambient air concentrations between 0.85 and 3.10 µg/m³ were detected in the early to mid-1980s. who.int

Interactive Data Table: Ambient Air Concentrations of 1,2-Dichloropropane

| Location | Year(s) | Concentration Range | Mean Concentration |

| United States (128 locations) | 2019 | - | 0.0025 ppb |

| United States | 2017 | - | 0.0023 ppb |

| United States | 2010 | - | 0.0048 ppb |

| United States | 2005 | - | 0.0089 ppb |

| United States | 2000 | - | 0.0098 ppb |

| United States | 1995 | - | 0.051 ppb |

| California, USA | Not Specified | <2-157 ppt (B1677978) | 24-163 ppt |

| Denver, CO, USA | Not Specified | <2-312 ppt | 24-163 ppt |

| Houston, TX, USA | Not Specified | <2-724 ppt | 24-163 ppt |

| Japan (13 cities) | Not Specified | 0.0065-1.4 µg/m³ | - |

| Germany (cities) | 1981-1982, 1986-1987 | - | 0.85-3.10 µg/m³ |

Note: ppb = parts per billion; ppt = parts per trillion; µg/m³ = micrograms per cubic meter. Data compiled from various sources. cdc.govwho.intoecd.org

Identification at Hazardous Waste Sites

1,2-Dichloropropane has been identified as a contaminant at a significant number of hazardous waste sites. According to the Agency for Toxic Substances and Disease Registry (ATSDR), as of 2019, 1,2-dichloropropane was detected at a minimum of 231 out of 1,867 hazardous waste sites on the U.S. Environmental Protection Agency (EPA) National Priorities List (NPL). nih.govcdc.gov Of these sites, 230 are located in the United States and one is in Puerto Rico. nih.gov It is important to note that the total number of sites evaluated for this specific chemical is not known. nih.govcdc.gov

The presence of 1,2-dichloropropane at these sites is a consequence of past industrial activities, including its use as a chemical intermediate, a solvent, and a soil fumigant. tpsgc-pwgsc.gc.caepa.gov Releases could have occurred through wastewater, landfill disposal, or direct application to the soil. taylorfrancis.comepa.gov For instance, between 1987 and 1993, nearly 104,000 pounds of 1,2-dichloropropane were released to land and water in the U.S., primarily from chemical industries. epa.gov

Contamination at these sites can affect multiple environmental media, including soil, groundwater, and air. nih.govazdeq.gov For example, at the Hassayampa Landfill Superfund site in Arizona, 1,2-dichloropropane is a contaminant of concern in the groundwater. azdeq.gov Similarly, at the Del Norte County Pesticide Storage Area Superfund site in California, 1,2-dichloropropane was a key contaminant in the groundwater due to the improper disposal of pesticide rinse water in an unlined sump. federalregister.govfrtr.gov

The remediation of sites contaminated with 1,2-dichloropropane can be challenging. At the Del Norte site, a pump-and-treat system was initially installed, followed by the addition of air sparging to enhance removal, though with limited success in significantly reducing concentrations further after an initial decrease. frtr.gov

Interactive Data Table: Identification of this compound at U.S. NPL Hazardous Waste Sites

| Isomer | Number of NPL Sites Detected | Total NPL Sites Considered |

| This compound | 9 | 1,699 |

| 1,1-Dichloropropene (B165177) | 2 | 1,699 |

| 1,3-Dichloropropene (B49464) | 107 | 1,699 |

| 2,3-Dichloropropene | 3 | 1,699 |

| 3,3-Dichloropropene | 0 | 1,699 |

Note: This table refers to dichloropropene isomers as identified in the source. The primary focus of this article is 1,2-dichloropropane, for which separate NPL data is provided in the text. This table provides context on related compounds. cdc.gov

Degradation Mechanisms and Biotransformation Pathways of 1,2 Dichloropropene

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 1,2-Dichloropropene, key abiotic pathways include photochemical reactions in the atmosphere and chemical hydrolysis in aquatic systems.

Once released into the atmosphere, this compound is subject to degradation primarily through reactions with photochemically produced hydroxyl radicals (•OH). nih.govnih.gov This process is considered a significant pathway for the atmospheric removal of the compound. nih.govnih.gov The reaction with hydroxyl radicals is slow, leading to an estimated atmospheric half-life of approximately 4 days. nih.gov This relatively slow degradation allows for the potential transport of this compound from its emission sources. nih.govcdc.gov Direct photolysis, the breakdown of the molecule by direct absorption of sunlight, is not expected to be a significant degradation pathway as it lacks a chromophore that absorbs radiation above 290 nm. nih.gov

Table 1: Atmospheric Degradation of this compound

| Degradation Process | Reactant | Estimated Half-Life | Significance |

|---|---|---|---|

| Photochemical Degradation | Hydroxyl Radicals (•OH) | ~4 days nih.gov | Primary atmospheric degradation pathway nih.govnih.gov |

In aquatic environments, this compound can undergo chemical hydrolysis, a reaction with water that results in the transformation of the compound. However, this process is generally slow. europa.eunih.gov The hydrolysis of 1,2-dichloropropane (B32752), a related compound, is slow in water, with a reported half-life of 283 months at 25°C and pH 6.9. europa.eu The reaction is faster in seawater, with a half-life of 60 months at the same temperature. europa.eu The hydrolysis of this compound is expected to be slower than that of 1,3-dichloropropene (B49464) due to the inhibiting effect of the two vinylic chlorine atoms. nih.gov The reaction of 1,2-dichloropropane with water can proceed through competing pathways of nucleophilic substitution and dehydrohalogenation. europa.eu Nucleophilic substitution leads to the formation of 2-chloropropanol, which can further degrade to propylene (B89431) oxide and then 1,2-dihydroxypropane. europa.eu Base-mediated elimination results in the formation of 1-chloro-1-propene. europa.eu

Photochemical Degradation in the Atmosphere via Hydroxyl Radicals

Biotransformation and Biodegradation Studies

Microbial activity, particularly under anaerobic conditions, plays a crucial role in the breakdown of this compound in soil and sediment.

Anaerobic bacteria can utilize this compound as an electron acceptor in a process known as reductive dechlorination. tandfonline.comeuropa.euclu-in.org This biological process involves the removal of chlorine atoms from the molecule. tandfonline.com Studies have demonstrated the complete reductive dechlorination of 1,2-dichloropropane to propene by anaerobic bacterial consortia derived from river sediments. asm.orgresearchgate.netnih.gov This biotransformation can be supported by a variety of electron donors, including hydrogen. asm.orgnih.gov

A key finding in the anaerobic biodegradation of this compound is the formation of propene as the terminal product. asm.orgresearchgate.netresearchgate.net In several studies using anaerobic microcosms and enrichment cultures, 1,2-dichloropropane was stoichiometrically converted to propene. asm.orgresearchgate.net This conversion indicates a complete dechlorination of the parent compound. asm.orgresearchgate.netnih.gov The pathway can proceed directly via dichloroelimination, where both chlorine atoms are removed simultaneously to form a double bond, yielding propene without the formation of chlorinated intermediates. tandfonline.comasm.org

In some anaerobic biodegradation pathways of 1,2-dichloropropane, monochlorinated propanes have been identified as transient intermediates. tandfonline.comasm.orgresearchgate.net Specifically, 1-chloropropane (B146392) (1-CP) and 2-chloropropane (B107684) (2-CP) have been detected in microcosm studies. asm.orgresearchgate.net The formation of these intermediates occurs through a stepwise reductive dechlorination process, also known as hydrogenolysis, where one chlorine atom is replaced by a hydrogen atom. asm.orgresearchgate.net These monochlorinated propanes are then further dechlorinated to form the final product, propene. tandfonline.comasm.org However, in some sediment-free enrichment cultures, the degradation proceeds directly to propene without the detection of these monochlorinated intermediates. asm.orgnih.govasm.org

Table 2: Anaerobic Biotransformation of this compound

| Process | Key Organisms | Pathway | Intermediates | Terminal Product |

|---|---|---|---|---|

| Reductive Dechlorination | Anaerobic Bacteria clu-in.org | Dichloroelimination tandfonline.comasm.org | None detected in some cultures nih.govasm.org | Propene asm.orgresearchgate.net |

Environmental Remediation Strategies for 1,2 Dichloropropene Contamination

In Situ Remediation Technologies

In situ remediation technologies treat contaminants directly within the subsurface, minimizing disturbance and the costs associated with excavation and transportation of contaminated media.

Enhanced Reductive Dechlorination (ERD)

Enhanced Reductive Dechlorination (ERD) is a bioremediation technique that stimulates the activity of naturally occurring or introduced microorganisms to break down chlorinated solvents like 1,2-DCP into less harmful compounds. frtr.gov This process occurs under anaerobic conditions where an electron donor, typically a carbon source, is introduced into the subsurface to create a reducing environment favorable for microbial activity. frtr.gov

The degradation of chlorinated compounds through ERD is a sequential process. For instance, in the case of other chlorinated ethenes, tetrachloroethene (PCE) is degraded to trichloroethene (TCE), then to cis-1,2-dichloroethene (cis-1,2-DCE), vinyl chloride (VC), and finally to harmless end products like ethene and ethane. sc.gov A similar pathway is observed for 1,2-DCP, where it can be completely dechlorinated to propene. asm.org

Research has demonstrated that anaerobic microcosms derived from creek sediment can completely convert 1,2-DCP to propene. asm.org In these studies, 1-chloropropane (B146392) and 2-chloropropane (B107684) were identified as intermediates. asm.org Furthermore, sediment-free enrichment cultures have been shown to dechlorinate 1,2-DCP to propene at a significant rate, supported by various electron donors, including hydrogen. asm.org The optimal temperature for this dechlorination process is between 20°C and 25°C. asm.org

Field applications have shown the effectiveness of ERD. For example, at a site contaminated with TCE, ERD successfully reduced the average baseline concentration from approximately 12,270 µg/L to non-detect levels, with no rebound observed over a two-year period. sc.gov This demonstrates the potential for ERD to achieve long-term remediation goals for chlorinated solvent contamination. sc.gov

Table 1: Research Findings on Enhanced Reductive Dechlorination of 1,2-Dichloropropene

| Parameter | Finding | Source |

|---|---|---|

| End Product | Propene | asm.org |

| Intermediates | 1-Chloropropane, 2-Chloropropane | asm.org |

| Electron Donors | Hydrogen, various organic compounds | asm.org |

| Optimal Temperature | 20-25°C | asm.org |

| Field Efficacy (TCE) | Reduction from 12,270 µg/L to non-detect | sc.gov |

In Situ Chemical Reduction (ISCR) with Micro-scale Zero-Valent Iron (ZVI)

In Situ Chemical Reduction (ISCR) is a remediation technology that involves injecting a chemical reductant into the subsurface to abiotically transform contaminants into less toxic forms. frtr.gov Zero-valent iron (ZVI) is a commonly used reductant for treating chlorinated solvents like 1,2-DCP. hepure.comclu-in.org Micro-scale ZVI (mZVI) offers a large surface area for reaction and can be injected into the subsurface as a slurry. hepure.com

ZVI degrades chlorinated compounds primarily through a process called beta-elimination. clu-in.org It can also stimulate biological degradation by creating a reducing environment conducive to anaerobic microorganisms. regenesis.com The combination of abiotic degradation by ZVI and enhanced bioremediation is a powerful approach for site cleanup. mdpi.combattelle.org

A case study involving a 1,2-DCP spill demonstrated the effectiveness of a synergistic mixture of mZVI and controlled-release organic carbon. battelle.org Following the release of approximately 3,000 liters of 1,2-DCP, which contaminated soil and groundwater, 55,000 kg of the reagent were injected into the aquifer. battelle.org This approach aimed for a 90% reduction in 1,2-DCP concentrations and successfully led to site closure. battelle.org The remediation was supported by diffusion in the low-permeability formation, and a significant increase in dissolved iron and total organic carbon was observed, indicating the activity of the injected reagent. battelle.org

The effectiveness of ZVI can be enhanced through sulfidation, where a layer of iron sulfide (B99878) is formed on the ZVI particles. clu-in.org This sulfidated ZVI (S-ZVI) has shown increased reactivity and longevity. clu-in.orgregenesis.com

Table 2: Research Findings on ISCR with Micro-scale ZVI for this compound

| Parameter | Finding | Source |

|---|---|---|

| Reductant | Micro-scale Zero-Valent Iron (mZVI) | hepure.combattelle.org |

| Mechanism | Abiotic degradation (beta-elimination), stimulates bioremediation | clu-in.orgregenesis.com |

| Case Study | Successful remediation of a 3,000-liter 1,2-DCP spill | battelle.org |

| Enhancements | Sulfidation to increase reactivity and longevity | clu-in.orgregenesis.com |

| Combined Approach | Often used with organic carbon sources for combined ISCR and ERD | battelle.org |

Combined Adsorption and Biodegradation Approaches using Activated Carbon-Based Amendments

A promising in situ remediation strategy involves the use of activated carbon-based amendments, which combine physical adsorption with enhanced biodegradation. mdpi.com Injectable colloidal activated carbon can be dispersed into an aquifer to create an in situ adsorption zone. mdpi.com This rapidly reduces the concentration of dissolved contaminants like 1,2-DCP. mdpi.com

The activated carbon matrix serves to concentrate the contaminants, making them more bioavailable to degrading microorganisms. mdpi.com This can accelerate the rate of biological reduction. mdpi.com Studies have shown that this combined approach can be more effective than conventional in situ methods that rely solely on degradation. mdpi.com

In a pilot test at a site contaminated with chlorinated solvents, including 1,2-dichloroethene and 1,2-dichloropropane (B32752), the injection of a colloidal activated carbon product resulted in a reduction of contaminant concentrations to non-detectable levels within a few weeks. mdpi.com This demonstrates the potential for rapid and effective remediation using this combined approach.

The application of activated carbon for the removal of 1,2-DCP from aqueous solutions has been studied, with research indicating its effectiveness as an adsorbent. sciendo.comresearchgate.net Different types of activated carbons exhibit varying adsorptive properties for 1,2-DCP. sciendo.com

Table 3: Research Findings on Combined Adsorption and Biodegradation

| Parameter | Finding | Source |

|---|---|---|

| Amendment | Colloidal Activated Carbon | mdpi.com |

| Mechanism | Adsorption of contaminants, enhanced bioavailability for biodegradation | mdpi.com |

| Field Efficacy | Reduction of 1,2-DCP to non-detectable levels in weeks | mdpi.com |

| Adsorption Studies | Activated carbon is an effective adsorbent for 1,2-DCP | sciendo.comresearchgate.net |

Ex Situ Treatment Methodologies for Contaminated Water

Ex situ treatment involves pumping contaminated groundwater to the surface for treatment using various physical, chemical, or biological processes.

Stripping Processes

Stripping processes, such as air stripping, are effective for removing volatile organic compounds (VOCs) like 1,2-DCP from contaminated water. nih.govnih.gov In this process, contaminated water is brought into contact with a flow of air, which causes the volatile compounds to transfer from the water to the air. The contaminated air is then typically treated before being released.

The efficiency of stripping is dependent on the volatility of the contaminant, which is related to its Henry's Law constant. While specific data on the stripping of 1,2-DCP is limited in the provided search results, the loss of over 99% of 1,2-DCP in a wastewater treatment facility was attributed to stripping rather than biodegradation. nih.gov This indicates that stripping is a significant removal mechanism for this compound. The U.S. Environmental Protection Agency (EPA) has investigated stripping as a wastewater treatment technology for 1,2-dichloropropylene. nih.gov

Solvent Extraction Techniques

Solvent extraction is another ex situ treatment method that has been investigated for the removal of 1,2-DCP from wastewater. nih.gov This process involves using a solvent to selectively dissolve the contaminant from the water. The solvent, now containing the contaminant, is then separated from the treated water. The solvent can often be regenerated and reused, and the concentrated contaminant can be disposed of or destroyed.

The EPA has identified solvent extraction as a potential concentration process for treating wastewater containing 1,2-dichloropropylene. nih.gov However, detailed research findings on the specifics of solvent extraction for 1,2-DCP were not available in the provided search results.

Table 4: Compound Names

| Compound Name |

|---|

| 1,1,1-Trichloroethane |

| 1,1,2,2-Tetrachloroethane |

| 1,2-Dichloroethane |

| 1,2-Dichloropropane |

| 1-Chloropropane |

| 2-Chloropropane |

| Activated Carbon |

| Air |

| Carbon |

| cis-1,2-Dichloroethene |

| Ethene |

| Ethylene |

| Hydrogen |

| Iron |

| Iron Sulfide |

| Methane |

| Propene |

| Propylene (B89431) |

| Tetrachloroethene |

| Trichloroethene |

| Vinyl Chloride |

| Water |

Activated Carbon Adsorption

Activated carbon has been identified as a viable technology for the treatment of wastewater containing this compound, which is also known as 1,2-dichloropropylene. nih.gov This treatment method falls under the category of concentration processes, where the contaminant is adsorbed onto the surface of the carbon material, effectively removing it from the water stream. nih.gov Granular activated carbon (GAC) is a widely recognized solution for removing a broad spectrum of organic contaminants from water, including halogenated hydrocarbons. chemviron.eu The effectiveness of GAC for chlorinated hydrocarbons is influenced by factors such as the compound's molecular size, its polarity, and the number of chlorine atoms it contains. chemviron.eu

While detailed studies focusing exclusively on the adsorption isotherms of this compound are not widely available, research on the closely related compound 1,2-Dichloropropane (DCP) provides valuable insight into the performance of different activated carbons. A study comparing various commercial activated carbons for the removal of DCP from aqueous solutions found significant differences in their adsorptive properties. sciendo.com The adsorption capacities were described by the Freundlich isotherm equation, which relates the concentration of the solute in the liquid to the concentration adsorbed onto the solid.

The findings indicated that in the low concentration range, the adsorptive capabilities of the tested carbons decreased in the following order: DTO > WD-ekstra > CWZ-22 > AG > A > AG5. sciendo.com This highlights that the choice of activated carbon is a critical factor in designing an effective remediation system. Such comparative data is essential for selecting the optimal adsorbent for a specific application involving this compound.

Table 1: Comparative Adsorptive Properties of Selected Activated Carbons for a Related Chlorinated Propane This table illustrates the type of data used to evaluate and compare the performance of different activated carbons. The specific values are for 1,2-Dichloropropane and serve as a reference.

| Activated Carbon Type | Freundlich Constant (k) | Freundlich Exponent (n) | Adsorption Capacity Ranking (Low Concentration) |

| DTO | High | Low | 1 |

| WD-ekstra | Moderate-High | Moderate | 2 |

| CWZ-22 | Moderate | High | 3 |

| AG | Moderate-Low | Moderate | 4 |

| A | Low | Low-Moderate | 5 |

| AG5 | Very Low | Moderate | 6 |

| Source: Adapted from research findings on 1,2-Dichloropropane adsorption. sciendo.com |

For practical application, GAC can be used in fixed-bed reactors where contaminated water is passed through the carbon bed. The GAC can later be recycled through a process called thermal reactivation, which is an environmentally sustainable approach that minimizes waste and reduces CO2 emissions. chemviron.eu

Remediation Performance Monitoring and Evaluation

Effective monitoring and evaluation are critical for assessing the performance of any remediation strategy for this compound contamination. This process relies on accurate analytical methods to detect and quantify the contaminant in various environmental media, such as soil and water. nih.govcdc.gov

Several analytical methods are available for the detection of dichloropropenes. One described method for determining soil fumigant residues, including dichloropropene, in soil and water involves a combined steam and vacuum distillation to separate and concentrate the active substances. nih.gov The subsequent analysis is performed using gas chromatography, with a reported recovery rate for dichloropropene of 84%. nih.gov For measuring this compound specifically in water, EPA Method 524.2 is utilized. cdc.gov This method uses a purge-and-trap technique followed by gas chromatography/mass spectrometry (GC/MS) and has a reported sample detection limit of 0.02 ppb with a 98% recovery rate. cdc.gov

A performance monitoring plan typically involves collecting samples at specified locations and frequencies to track the contaminant concentration over time. For in-situ remediation projects, a general recommendation is to conduct monitoring for a duration and frequency that accounts for seasonal hydrogeological variations, with a typical scheme involving eight quarterly rounds of sampling. nj.gov

The evaluation of remediation performance is based on the analysis of this monitoring data. Key performance indicators include:

Reduction in Contaminant Concentration: Tracking the decrease in this compound concentrations at compliance monitoring points over time.

Contaminant Removal Rate: Calculating the percentage of contaminant removed relative to baseline concentrations. For instance, in a remediation project for the related compound 1,2-dichloropropane, removal rates peaked at over 89% after 15 months and increased to 96% two years post-application. evonik.combattelle.org

Changes in Geochemical Parameters: Monitoring related indicators such as dissolved iron, total organic carbon (TOC), and oxidation-reduction potential (ORP), which can provide evidence of the ongoing degradation processes. battelle.org

Table 2: Example Remediation Performance Monitoring Schedule and Parameters This table provides a generalized example of a monitoring plan for a contaminated site.

| Monitoring Phase | Frequency | Key Analytical Parameters | Purpose |

| Baseline | Pre-Remediation | This compound, pH, TOC, ORP, Dissolved Oxygen | Establish initial site conditions |

| Performance | Quarterly (Years 1-2) | This compound, Degradation Byproducts, Geochemical Indicators | Track remediation progress and efficiency |

| Long-Term | Annually (Years 3+) | This compound | Confirm long-term stability and achievement of remedial goals |

| Source: Based on general guidance from regulatory documents and case studies. nj.govbattelle.org |

The ultimate goal is to demonstrate that the remediation has achieved the pre-defined cleanup targets and that the site is protective of human health and the environment. nj.gov

Management of Contaminated Soils and Waste Residues

The management of soils and waste residues contaminated with this compound is a critical component of site remediation, particularly given its historical use as a component in soil fumigants like Telone II. nih.gov Improper handling of these materials can lead to further environmental contamination.

In the event of a spill, the immediate response should be to contain the liquid to prevent it from spreading to waterways or contaminating larger areas of vegetation and soil. who.int Spilled material can be absorbed using inert materials such as sawdust, sand, or earth. who.int This contaminated absorbent material must then be swept up and placed into a closeable, impervious container that is properly labeled for disposal. who.int

For soils that are significantly contaminated, excavation may be necessary. In an emergency response following a large release of the related compound 1,2-dichloropropane, approximately 900 cubic meters of shallow soils were excavated and disposed of in a landfill. evonik.com This "dig-and-haul" method is a common approach for removing the source of contamination.

The disposal of waste residues, including contaminated soils, absorbents, and containers, must be conducted in accordance with local and national environmental regulations. nih.govwho.int The recommended disposal method is high-temperature incineration in a unit equipped with effluent gas scrubbing. who.int If a suitable incinerator is not available, the waste may be buried in an approved landfill or designated dump area where there is no risk of contaminating surface or ground water. who.int It is imperative to consult with environmental regulatory agencies for guidance on acceptable disposal practices prior to implementing land disposal of any waste residue. nih.gov

Table 3: Summary of Management Options for this compound Contaminated Materials

| Material | Management/Disposal Method | Key Considerations |

| Spilled Liquid | Absorption with inert material (sand, earth) | Prevent spreading; use appropriate personal protective equipment. who.int |

| Contaminated Soil (Excavated) | Disposal in an approved landfill | Must comply with landfill acceptance criteria and regulatory requirements. evonik.com |

| Contaminated Absorbents & Residues | High-temperature incineration | Preferred method for complete destruction. who.int |

| Contaminated Absorbents & Residues | Burial in an approved dump | Alternative to incineration; must prevent groundwater contamination. who.int |

| Empty Containers | Punctured and crushed before disposal | Prevents reuse. who.int |

Ecological Impact Assessments of 1,2 Dichloropropene

Aquatic Ecotoxicity Studies

The toxicity of 1,2-Dichloropropene to aquatic life has been evaluated through studies on various organisms, revealing its potential for harm in freshwater and saltwater environments.

Acute toxicity tests measure the adverse effects on an organism after a short-term exposure to a chemical. For this compound, these studies have established lethal concentration (LC50) and effective concentration (EC50) values for several key freshwater species.

Research findings indicate that the acute toxicity of this compound varies among species. For the water flea (Daphnia magna), a 48-hour EC50 for immobilization has been reported as 35.7 mg/L, with a No Observed Effect Concentration (NOEC) of 13.0 mg/L. nite.go.jp Another study found a 48-hour EC50 of 2.7 mg/L for Daphnia magna. For fish, 96-hour LC50 values have been determined for species such as the bluegill (Lepomis macrochirus) and the fathead minnow (Pimephales promelas). Studies on bluegill have reported 96-hour LC50 values of 320 mg/L and 280 mg/L. epa.govepa.gov The 96-hour LC50 for the fathead minnow was found to be 139.3 mg/L. epa.gov Generally, the 96-hour LC50 values for fish range between 61 and 320 mg/L. who.int

Table 1: Acute Toxicity of this compound to Freshwater Organisms

| Species | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna (Water Flea) | EC50 | 48 hours | 35.7 | nite.go.jp |

| Daphnia magna (Water Flea) | NOEC | 48 hours | 13.0 | nite.go.jp |

| Daphnia magna (Water Flea) | EC50 | 48 hours | 2.7 | |

| Lepomis macrochirus (Bluegill) | LC50 | 96 hours | 320 | epa.gov |

Chronic toxicity studies assess the adverse effects of longer-term exposure to a substance. For this compound, these studies have focused on sensitive endpoints such as reproduction and growth.

In a 21-day chronic study on Daphnia magna, the No Observed Effect Concentration (NOEC) for reproductive effects was determined to be 8.3 mg/L. oecd.orgntis.gov The Lowest Observed Effect Level (LOEL) in the same study, where effects such as immobilization and reduced size were noted, was 15.8 mg/L. ntis.gov For the fathead minnow, a 32-day early life stage toxicity test demonstrated that larval growth and survival were the most sensitive parameters, with an estimated Maximum Acceptable Toxicant Concentration (MATC) between 6 and 11 mg/L. who.int A more specific 28-day study established a chronic NOEC of 6 mg/L for growth and 11 mg/L for survival in this species. oecd.org

Table 2: Chronic Toxicity of this compound to Freshwater Organisms

| Species | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna (Water Flea) | NOEC (Reproduction) | 21 days | 8.3 | oecd.orgntis.gov |

| Pimephales promelas (Fathead Minnow) | NOEC (Growth) | 28 days | 6 | oecd.org |

| Pimephales promelas (Fathead Minnow) | NOEC (Survival) | 28 days | 11 | oecd.org |

The ecotoxicological profile of this compound also includes data on its effects on saltwater species. The U.S. Environmental Protection Agency (EPA) has specifically required testing for its acute and chronic toxicity to the mysid shrimp (Mysidopsis bahia). epa.govfederalregister.gov